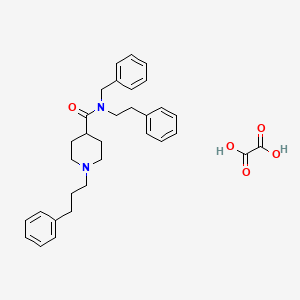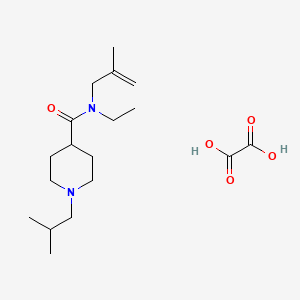
N-benzyl-1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-benzyl-1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in the 1970s and has been studied extensively for its potential use as a painkiller and analgesic. In
Mecanismo De Acción
N-benzyl-1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide acts on the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it activates a series of biochemical pathways that result in the inhibition of pain signals. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and increase pain tolerance, as well as produce feelings of euphoria and relaxation. This compound has also been shown to have sedative effects and can cause respiratory depression at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. However, it also has a number of limitations, including its potential for abuse and addiction, as well as its potential for respiratory depression at high doses.
Direcciones Futuras
There are a number of future directions for research on N-benzyl-1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is the development of new painkillers and analgesics based on the structure of this compound. Another area of interest is the development of new treatments for addiction and withdrawal symptoms associated with opioid use. Finally, there is a need for further research into the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction.
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use as a painkiller and analgesic. It acts on the mu-opioid receptor and has a number of biochemical and physiological effects. While it has a number of advantages for lab experiments, it also has a number of limitations. There are a number of future directions for research on this compound, including the development of new painkillers and analgesics, new treatments for addiction and withdrawal symptoms, and further research into its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a painkiller and analgesic. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for most opioids. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
Propiedades
IUPAC Name |
N-benzyl-1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O/c29-27-14-8-7-13-26(27)22-30-18-16-25(17-19-30)28(32)31(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,25H,15-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQBQBLCNOQQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzyl-1-[(3-methyl-2-thienyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950369.png)









